molecular formula C48H51B B14064719 Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane CAS No. 511270-11-4

Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane

Cat. No.: B14064719
CAS No.: 511270-11-4
M. Wt: 638.7 g/mol
InChI Key: NSJXYLGMFHLFOV-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane is an organoboron compound known for its unique structural and electronic properties. This compound features a boron atom bonded to three 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl groups, making it a triarylborane. The presence of multiple methyl groups on the biphenyl rings imparts steric hindrance and electronic effects, which influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane typically involves the reaction of 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl lithium or Grignard reagents with boron trihalides. A common synthetic route is as follows:

    Preparation of the Grignard Reagent: 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Reaction with Boron Trichloride: The Grignard reagent is then reacted with boron trichloride (BCl3) under an inert atmosphere to yield Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane.

Industrial Production Methods

Industrial production methods for Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the borane to borohydrides.

    Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including hydrosilylation and polymerization reactions.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from donor molecules, facilitating various chemical reactions. The steric hindrance provided by the methyl groups on the biphenyl rings influences the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.

    Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Similar structure but with bromine substituents, affecting its reactivity.

Uniqueness

Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)borane is unique due to the specific arrangement of methyl groups on the biphenyl rings, which provides a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other triarylboranes may not perform as well.

Properties

CAS No.

511270-11-4

Molecular Formula

C48H51B

Molecular Weight

638.7 g/mol

IUPAC Name

tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane

InChI

InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3

InChI Key

NSJXYLGMFHLFOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C

Origin of Product

United States

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